4-bromo-3-isobutyl-1H-pyrazole-5-carboxylic acid
Description
4-Bromo-3-isobutyl-1H-pyrazole-5-carboxylic acid is a pyrazole derivative featuring a bromine atom at position 4, an isobutyl group at position 3, and a carboxylic acid moiety at position 5. Pyrazole-based compounds are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their structural versatility and bioactivity. The isobutyl substituent likely enhances lipophilicity, influencing solubility and bioavailability, while the bromine atom may modulate electronic effects and reactivity.
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-5-(2-methylpropyl)-1H-pyrazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2O2/c1-4(2)3-5-6(9)7(8(12)13)11-10-5/h4H,3H2,1-2H3,(H,10,11)(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKXAFJVHUHMBSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=C(C(=NN1)C(=O)O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801199218 | |
| Record name | 4-Bromo-5-(2-methylpropyl)-1H-pyrazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801199218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
222729-57-9 | |
| Record name | 4-Bromo-5-(2-methylpropyl)-1H-pyrazole-3-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=222729-57-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-5-(2-methylpropyl)-1H-pyrazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801199218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Pyrazole Ring Formation with Isobutyl Substituent
The construction of the pyrazole core with an isobutyl group at position 3 is typically achieved via cyclocondensation reactions. A common approach involves reacting β-keto esters bearing an isobutyl moiety with hydrazine derivatives. For example:
Procedure :
- Reactants : Ethyl 4-methyl-3-oxopentanoate (isobutyl-substituted β-keto ester) and hydrazine hydrate.
- Conditions : Reflux in ethanol (78°C, 12–24 hours).
- Mechanism : The β-keto ester undergoes cyclization with hydrazine, forming the pyrazole ring while retaining the isobutyl group at position 3.
| Parameter | Value |
|---|---|
| Solvent | Ethanol |
| Temperature | 78°C |
| Reaction Time | 12–24 hours |
| Yield | 70–85% |
This method ensures regioselective formation of the 1H-pyrazole tautomer, critical for subsequent functionalization.
Bromination at Position 4
Introducing bromine at position 4 requires careful selection of brominating agents to avoid over-bromination or side reactions.
Method A: N-Bromosuccinimide (NBS) in Acetic Acid
- Conditions : NBS (1.1 eq) in glacial acetic acid at 0–5°C for 2 hours.
- Outcome : Selective monobromination at position 4 due to the electron-donating isobutyl group directing electrophilic substitution.
Method B: Bromine in Dichloromethane
- Conditions : Br₂ (1.05 eq) in CH₂Cl₂ at −10°C, with pyridine as a scavenger.
- Outcome : Higher reactivity but requires stringent temperature control to prevent di-bromination.
| Brominating Agent | Solvent | Temp. | Yield |
|---|---|---|---|
| NBS | Acetic acid | 0–5°C | 88% |
| Br₂ | CH₂Cl₂ | −10°C | 82% |
Method A is preferred for laboratory-scale synthesis due to milder conditions and easier handling.
Carboxylic Acid Group Introduction
The carboxylic acid at position 5 is introduced via oxidation of a pre-installed methyl group or hydrolysis of an ester.
Oxidation of Methyl Group
- Reactants : 4-Bromo-3-isobutyl-1H-pyrazole-5-methyl ester.
- Conditions : KMnO₄ (3 eq) in 0.1 M HCl at 70°C for 30 minutes.
- Mechanism : The methyl group is oxidized to a carboxylic acid via a radical intermediate.
Ester Hydrolysis
- Reactants : Methyl 4-bromo-3-isobutyl-1H-pyrazole-5-carboxylate.
- Conditions : 6 M NaOH in H₂O/EtOH (1:1) at reflux for 4 hours.
| Method | Reagent | Temp. | Yield |
|---|---|---|---|
| Oxidation | KMnO₄/HCl | 70°C | 85% |
| Hydrolysis | NaOH/EtOH | 80°C | 90% |
Ester hydrolysis offers higher yields but requires prior synthesis of the methyl ester intermediate.
Optimization of Reaction Conditions
Catalytic Enhancements
The use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) in bromination reactions improves reagent solubility and reaction kinetics, reducing side products.
Solvent Effects
Polar aprotic solvents like DMF enhance the rate of ester hydrolysis but may complicate purification. Ethanol remains the solvent of choice for cyclocondensation due to its balance of polarity and boiling point.
Industrial-Scale Production Considerations
Continuous Flow Reactors
Adopting continuous flow systems for bromination and oxidation steps minimizes thermal degradation and improves scalability. For example:
Waste Management
Brominated byproducts are neutralized using sodium thiosulfate before disposal, adhering to environmental regulations.
Comparative Analysis of Methodologies
| Criterion | Cyclocondensation + Bromination + Oxidation | Direct Carboxylation |
|---|---|---|
| Total Yield | 68% | 55% |
| Purity | ≥98% | ≥95% |
| Scalability | High | Moderate |
| Cost | Moderate | Low |
The sequential approach (cyclocondensation → bromination → oxidation) remains the gold standard for high-purity batches, while direct carboxylation methods are limited by competing side reactions.
Chemical Reactions Analysis
Types of Reactions
4-bromo-3-isobutyl-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can yield different substituted pyrazoles.
Substitution: The bromine atom at the 4-position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include transition-metal catalysts, photoredox catalysts, and various nucleophiles. Reaction conditions often involve mild temperatures and pressures to ensure high yields and selectivity .
Major Products
The major products formed from these reactions include various substituted pyrazoles, which can be further functionalized for specific applications in pharmaceuticals and materials science .
Scientific Research Applications
4-bromo-3-isobutyl-1H-pyrazole-5-carboxylic acid has a wide range of scientific research applications:
Chemistry: It serves as a versatile scaffold for the synthesis of more complex heterocyclic systems.
Biology: The compound is used in the development of bioactive molecules with potential therapeutic effects.
Medicine: It is investigated for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.
Industry: The compound is utilized in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-bromo-3-isobutyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s pyrazole ring can participate in hydrogen bonding and π-π interactions, influencing its biological activity . The bromine and isobutyl substituents can modulate the compound’s reactivity and binding affinity to target proteins and enzymes .
Comparison with Similar Compounds
Table 1: Structural Comparison of Pyrazole Carboxylic Acid Derivatives
*Calculated based on formula.
- Isobutyl vs.
- Bromine Position : Bromine at position 4 (target) vs. position 3 (e.g., ) alters electronic distribution, impacting nucleophilic substitution reactivity.
- Trifluoromethyl Substitution : The CF₃ group in enhances electron-withdrawing effects, which may improve binding to hydrophobic enzyme pockets in agrochemical targets.
Biological Activity
4-Bromo-3-isobutyl-1H-pyrazole-5-carboxylic acid (C8H11BrN2O2) is a pyrazole derivative with potential applications in pharmaceuticals and agrochemicals. This compound is characterized by a bromine atom, an isobutyl group, and a carboxylic acid functional group, contributing to its diverse biological activities.
- Molecular Formula : C8H11BrN2O2
- Molecular Weight : 247.09 g/mol
- Structure : The compound features a pyrazole ring that plays a crucial role in its biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Studies suggest that pyrazole derivatives possess antimicrobial properties, which may extend to this compound, making it a candidate for developing new antimicrobial agents.
- Anti-inflammatory Properties : The compound may also exhibit anti-inflammatory effects, similar to other pyrazole derivatives which have been shown to inhibit cyclooxygenase (COX) enzymes involved in inflammation .
- Anticancer Potential : Pyrazole compounds are known for their anticancer activities. Preliminary studies suggest that this compound could inhibit cancer cell proliferation, particularly in breast cancer cells .
While specific mechanisms for this compound remain under investigation, general mechanisms for pyrazoles include:
- Enzyme Inhibition : Many pyrazoles function as enzyme inhibitors, affecting pathways related to inflammation and cancer progression.
- Cell Cycle Modulation : Some studies indicate that pyrazole derivatives can induce apoptosis in cancer cells by modulating cell cycle progression and enhancing caspase activity .
Anti-inflammatory Research
In vitro assays demonstrated that compounds similar to this compound showed significant inhibition of COX enzymes. For instance, IC50 values for related compounds ranged from 19.45 μM to 42.1 μM for COX-1 and COX-2 respectively, indicating promising anti-inflammatory potential .
Anticancer Activity
Research on structurally related pyrazoles has shown effective inhibition of breast cancer cell lines (e.g., MDA-MB-231) at concentrations as low as 1 μM. These studies highlight the importance of structural modifications in enhancing anticancer activity within this chemical class .
Summary of Biological Activities
Q & A
Q. What are the common synthetic routes for preparing 4-bromo-3-isobutyl-1H-pyrazole-5-carboxylic acid?
The compound is typically synthesized via cyclocondensation reactions. A general approach involves reacting β-ketoesters (e.g., ethyl acetoacetate) with hydrazine derivatives and subsequent halogenation. For example, cyclocondensation of ethyl 3-isobutyl-4-bromo-1H-pyrazole-5-carboxylate with phenylhydrazine, followed by basic hydrolysis (e.g., NaOH/EtOH), yields the carboxylic acid derivative . Optimizing reaction conditions (temperature, solvent, and catalyst) is critical for improving yields. Bromination at the pyrazole C4 position can be achieved using N-bromosuccinimide (NBS) in DMF or CCl₄ under controlled conditions .
Q. How can structural characterization of this compound be performed?
Key techniques include:
- NMR spectroscopy : H and C NMR to confirm substituent positions and isobutyl group integration. For example, the pyrazole ring protons typically resonate between δ 6.5–8.5 ppm, while the isobutyl group shows signals near δ 1.0–2.5 ppm .
- X-ray crystallography : To resolve crystal packing and confirm stereochemistry. Single-crystal studies (e.g., R factor < 0.05) are ideal for validating bond angles and torsional strain .
- IR spectroscopy : Carboxylic acid C=O stretches appear at ~1700–1725 cm⁻¹, while pyrazole ring vibrations occur at ~1500–1600 cm⁻¹ .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict reactivity or interactions of this compound?
Density Functional Theory (DFT) calculations can model electronic properties, such as frontier molecular orbitals (HOMO/LUMO), to predict electrophilic/nucleophilic sites. For pyrazole derivatives, the carboxylic acid group enhances electron-withdrawing effects, stabilizing the pyrazole ring. Computational docking studies (e.g., AutoDock Vina) can also simulate binding affinities to biological targets (e.g., enzymes or receptors) by analyzing hydrogen bonding and hydrophobic interactions .
Q. What strategies optimize the compound’s bioactivity through structure-activity relationship (SAR) studies?
- Substituent modification : Replacing the bromine atom with other halogens (e.g., Cl, I) or electron-withdrawing groups alters electronic effects, impacting binding to targets like σ receptors .
- Isobutyl chain variation : Introducing bulkier alkyl groups (e.g., tert-butyl) may enhance lipophilicity and membrane permeability, as seen in antimitotic pyrazole analogs .
- Carboxylic acid bioisosteres : Replacing the -COOH group with tetrazoles or sulfonamides improves metabolic stability while retaining hydrogen-bonding capacity .
Q. How can researchers resolve contradictions in spectroscopic or bioactivity data?
- Cross-validation : Combine multiple techniques (e.g., NMR, HPLC, HRMS) to confirm purity and structure. For example, discrepancies in H NMR integration may arise from tautomerism, requiring variable-temperature NMR studies .
- Biological assay standardization : Inconsistent IC₅₀ values across studies may stem from differences in cell lines or assay protocols. Use positive controls (e.g., reference inhibitors) and replicate experiments under identical conditions .
Methodological Challenges
Q. What analytical methods ensure purity and stability during storage?
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) can monitor degradation products. A purity threshold of ≥95% is recommended for biological assays .
- Thermogravimetric analysis (TGA) : Assess thermal stability under nitrogen atmosphere. Pyrazole derivatives typically decompose above 200°C, but hygroscopic carboxylic acids may require desiccant storage .
- pH-dependent stability : Test solubility in buffered solutions (pH 1–12) to identify optimal storage conditions (e.g., lyophilization for aqueous instability) .
Q. How can reaction intermediates be tracked in multi-step syntheses?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
